Cas no 924865-07-6 (6-(4H-1,2,4-Triazol-4-yl)nicotinic acid)
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
- 6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid
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- MDL: MFCD09028405
- Inchi: 1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
- InChI Key: WYIKCPUHGCYKNZ-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)N1C=NN=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955718-50mg |
6-(4H-1,2,4-triazol-4-yl)nicotinic Acid |
924865-07-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955718-100mg |
6-(4H-1,2,4-triazol-4-yl)nicotinic Acid |
924865-07-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H955718-500mg |
6-(4H-1,2,4-triazol-4-yl)nicotinic Acid |
924865-07-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM283508-1g |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid |
924865-07-6 | 95% | 1g |
$348 | 2023-03-05 | |
| Chemenu | CM283508-5g |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid |
924865-07-6 | 95% | 5g |
$1012 | 2023-03-05 | |
| eNovation Chemicals LLC | Y1246144-1g |
6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINIC ACID |
924865-07-6 | 95% | 1g |
$500 | 2024-06-07 | |
| abcr | AB267647-250 mg |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid |
924865-07-6 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB267647-1 g |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid |
924865-07-6 | 1 g |
€587.60 | 2023-07-20 | ||
| abcr | AB267647-5 g |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid |
924865-07-6 | 5g |
€1,321.00 | 2022-06-11 | ||
| abcr | AB267647-250mg |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid; . |
924865-07-6 | 250mg |
€270.60 | 2025-04-15 |
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid Suppliers
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid
Introduction to 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid (CAS No. 924865-07-6)
6-(4H-1,2,4-Triazol-4-yl)nicotinic acid, identified by the chemical identifier CAS No. 924865-07-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of two pharmacophoric units: the nicotinic acid moiety and the 1,2,4-triazole ring system. The structural integration of these components imparts unique biochemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic intervention.
The nicotinic acid moiety, a well-known derivative of pyridine, is widely recognized for its role in modulating lipid metabolism and its potential applications in cardiovascular health. Its ability to inhibit platelet aggregation and lower cholesterol levels has been extensively studied, leading to its incorporation into several therapeutic agents. On the other hand, the 1,2,4-triazole ring is a heterocyclic structure that has garnered considerable attention due to its diverse biological activities. Triazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties, making them valuable scaffolds in medicinal chemistry.
The synthesis of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid involves a strategic coupling reaction between nicotinic acid and a suitable triazole precursor. The precise positioning of the triazole ring at the 6-position of nicotinic acid is crucial for optimizing its pharmacological profile. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies, have been employed to achieve high yields and purity of this compound.
In recent years, there has been growing interest in exploring the pharmacological potential of hybrid compounds that combine the benefits of multiple pharmacophores. 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid exemplifies this trend by integrating two structurally distinct yet biologically relevant moieties. Preliminary in vitro studies have suggested that this compound exhibits promising activities in several key biological assays. Notably, it has shown potential as an inhibitor of enzymes involved in inflammation and oxidative stress pathways.
One of the most intriguing aspects of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid is its interaction with biological targets at the molecular level. The combination of the nicotinic acid and triazole components likely contributes to its multifaceted binding interactions. Computational modeling studies have been instrumental in elucidating these interactions, providing insights into how the compound might modulate receptor activity or enzyme function. These studies have highlighted the compound's potential as a scaffold for developing novel therapeutics.
The biological activity of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid has been further investigated through cell-based assays and animal models. Initial findings indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, there is evidence suggesting that this compound could interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. This interaction could potentially lead to the development of new treatments for conditions such as Alzheimer's disease or nicotine addiction.
Another area of interest is the compound's potential role in metabolic disorders. Given the well-documented effects of nicotinic acid on lipid metabolism, it is plausible that 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid could offer additional benefits in managing conditions like hyperlipidemia or type 2 diabetes. Further research is needed to fully understand these mechanisms and explore their therapeutic implications.
The development of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid as a lead compound for drug discovery also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of synthetic chemistry with computational biology and preclinical testing has been crucial in advancing our understanding of this compound's potential applications.
Looking ahead, future studies should focus on optimizing the synthesis of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid for large-scale production and conducting more comprehensive preclinical evaluations to assess its safety and efficacy profile. Additionally, exploring derivatives of this compound by modifying either or both pharmacophoric units could lead to novel analogs with enhanced biological activities or improved pharmacokinetic properties.
In conclusion,6-(4H-1,2,4-Triazol-4-ylnicotinic acid (CAS No. 924865076) represents a fascinating example of how structural hybridization can lead to novel bioactive compounds with potential therapeutic applications。 Its unique combination of pharmacophores makes it a valuable scaffold for further exploration in drug discovery, particularly in areas such as inflammation, neurology, and metabolic diseases。 As research continues to uncover new biological functions and mechanisms, compounds like this are poised to play an increasingly important role in developing next-generation therapeutics。
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